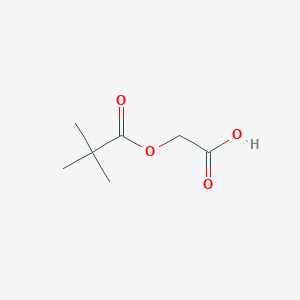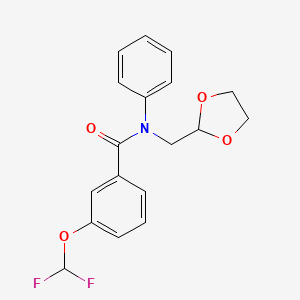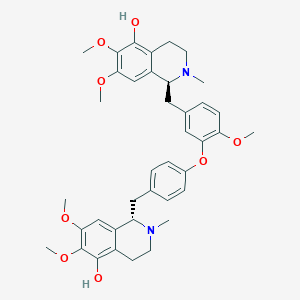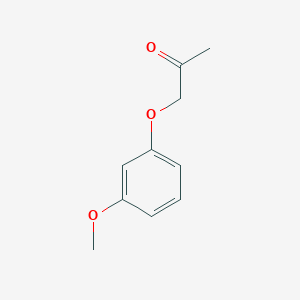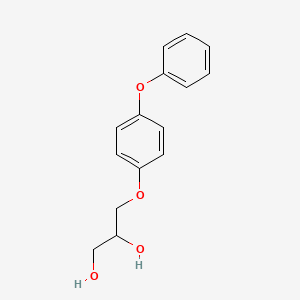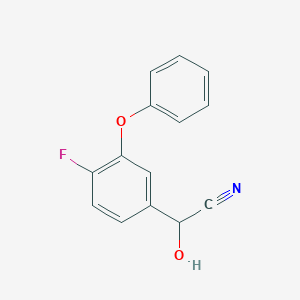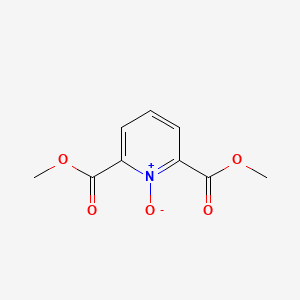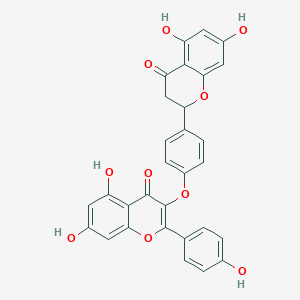
Chrysocauloflavone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysocauloflavone I is a rare biflavonoid compound that has been isolated from the plant Selaginella doederleinii. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has garnered attention due to its unique chemical structure and potential biological activities, including cytotoxic effects on certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: Chrysocauloflavone I can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the formation of a C-O bond between two flavonoid units. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Selaginella doederleinii. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions: Chrysocauloflavone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoids, each with distinct chemical and biological properties .
科学的研究の応用
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
作用機序
The mechanism of action of chrysocauloflavone I involves its interaction with various molecular targets and pathways:
Cytotoxic Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Chrysocauloflavone I is unique among biflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Delicaflavone: Another biflavonoid with a similar C-O linkage but different biological properties.
Amentoflavone: A well-known biflavonoid with distinct anticancer and anti-inflammatory activities.
Ginkgetin: A biflavonoid with potent antioxidant and neuroprotective effects.
This compound stands out due to its unique combination of cytotoxic, antioxidant, and anti-inflammatory properties, making it a promising candidate for further research and development.
特性
分子式 |
C30H20O10 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |
InChIキー |
LYCITTYNRZICCB-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


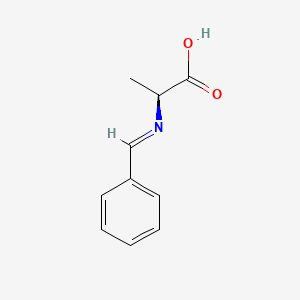

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

